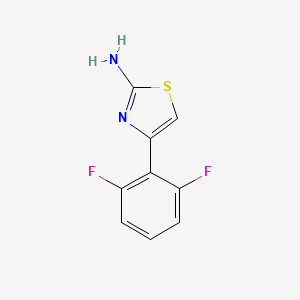
1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride, also known as thioridazine hydrochloride, is a phenothiazine antipsychotic drug. It was first synthesized in the 1950s and has been used in the treatment of various psychiatric disorders, such as schizophrenia and bipolar disorder.
Scientific Research Applications
Antimicrobial Activity
The phenothiazine framework, through the synthesis of 1,3-di(2-substituted 10H-phenothiazin-10-yl)propan-1-one, has been explored for its antimicrobial properties. This class of compounds has demonstrated notable activity against a range of microbial agents, indicating its potential as a basis for developing new antibacterial and antifungal treatments (Bansode, Dongre, & Dongre, 2009).
Anticancer Potential
Further research into phenothiazine derivatives has revealed their high activity against breast cancer cell lines, such as MCF7. These findings suggest a promising avenue for the development of novel anticancer agents leveraging the phenothiazine core structure (Ahmed, Ebead, Afifi, & Abdel-Rahman, 2018).
Neuroprotective Properties
N-acylaminophenothiazines have been identified as possessing multifunctional activities that could be beneficial for Alzheimer's disease treatment. These compounds exhibit neuroprotective properties, selectively inhibit butyrylcholinesterase, and protect neurons from oxidative damage, providing a foundation for potential therapeutic strategies for neurodegenerative disorders (González-Muñoz et al., 2011).
Pharmacological Activities
The synthesis of phenothiazine derivatives has also been shown to result in compounds with diverse pharmacological activities, including antioxidant and potential antitubercular effects. These derivatives highlight the versatility of phenothiazine as a core structure for the development of various pharmacologically active agents (Narule, Gaidhane, & Gaidhane, 2015).
Interaction with Biological Molecules
Investigations into the interactions of phenothiazine derivatives with biological molecules, such as DNA and proteins, have provided insights into their potential applications in material science and biochemistry. The electron donor properties of phenothiazines facilitate their use as markers for proteins and DNA, expanding their utility beyond pharmaceutical applications to fields like biochemistry and materials science (Al‐Otaibi et al., 2022).
properties
IUPAC Name |
1-(4-methylanilino)-3-phenothiazin-10-ylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2OS.ClH/c1-16-10-12-17(13-11-16)23-14-18(25)15-24-19-6-2-4-8-21(19)26-22-9-5-3-7-20(22)24;/h2-13,18,23,25H,14-15H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYQRXGPUZRLFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC(CN2C3=CC=CC=C3SC4=CC=CC=C42)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(10H-phenothiazin-10-yl)-3-(p-tolylamino)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(3-Cyano-7,7-dimethyl-5-oxo-4-phenyl-6,8-dihydroquinolin-2-yl)sulfanyl]acetamide](/img/structure/B2766931.png)
![3-(3,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2766934.png)
![2,2-diphenyl-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2766935.png)
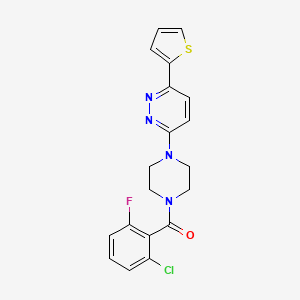
![2-[4-(4-methoxybenzenesulfonamido)benzamido]-4H,5H,6H,7H,8H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2766940.png)
![3-[(2,2-difluoroethoxy)methyl]-1-methyl-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2766941.png)
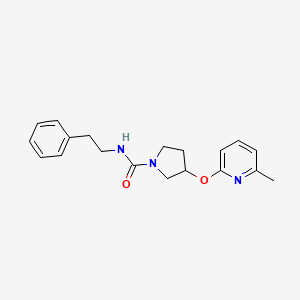
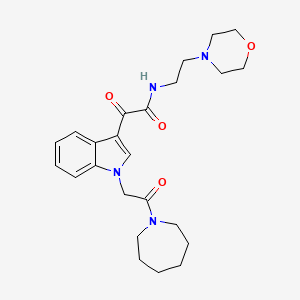
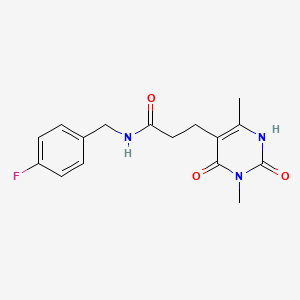
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluorobenzenesulfonamide](/img/structure/B2766946.png)
![N-[4-[[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]phenyl]acetamide](/img/structure/B2766947.png)

![N-benzyl-3-((2,5-dimethylphenyl)sulfonyl)-N-methylthieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2766950.png)
